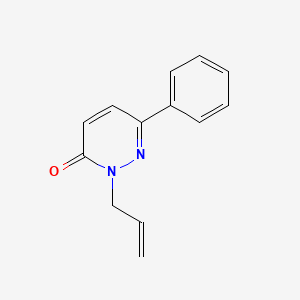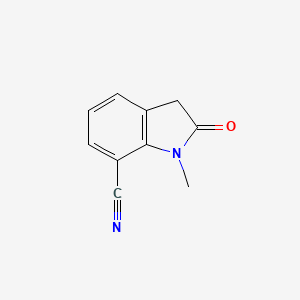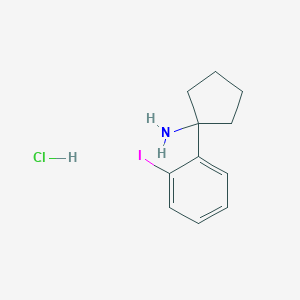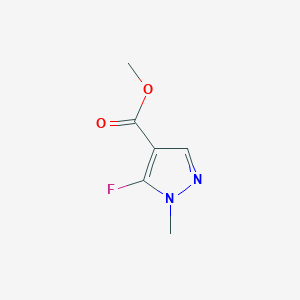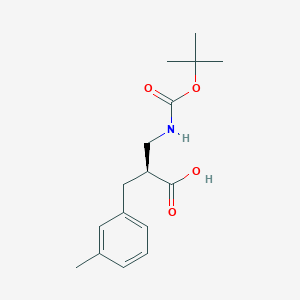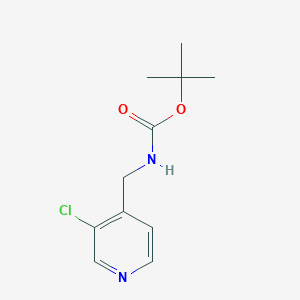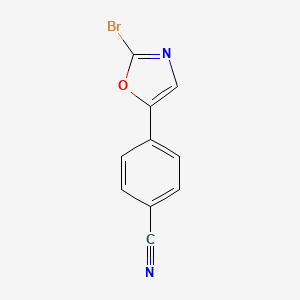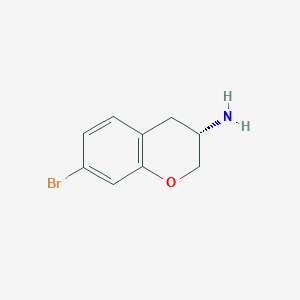
(S)-7-Bromochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromochroman-3-amine is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 7th position and an amine group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromochroman-3-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of 7-hydroxychroman using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 7-bromochroman is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-7-Bromochroman-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated chroman derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, alcohols, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents are commonly used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated chroman derivatives.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Scientific Research Applications
(S)-7-Bromochroman-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7-Bromochroman-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the bromine atom and the amine group allows for specific interactions with biological targets, leading to its observed effects.
Comparison with Similar Compounds
7-Bromochroman: Lacks the amine group, making it less versatile in biological applications.
3-Aminochroman: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
7-Chlorochroman-3-amine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness: (S)-7-Bromochroman-3-amine is unique due to the combination of the bromine atom and the amine group, which provides a balance of reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(3S)-7-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2/t8-/m0/s1 |
InChI Key |
PENWOCORUAEMTR-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C=CC(=C2)Br)N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


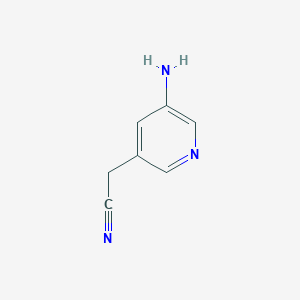
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

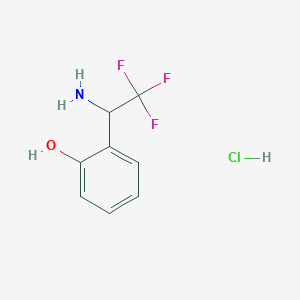
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
